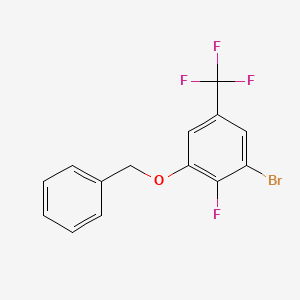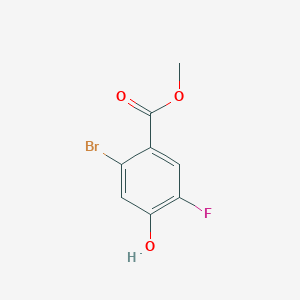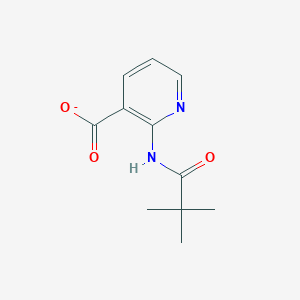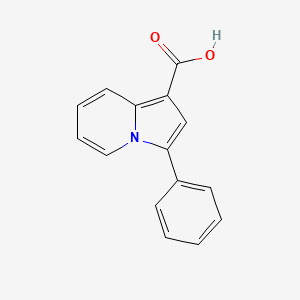
3-Phenylindolizine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylindolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. . The structure of this compound consists of an indolizine core with a phenyl group at the 3-position and a carboxylic acid group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylindolizine-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of substituted pyridines or pyrroles. For instance, the reaction of 1-cyanocyclopropane-1-carboxylic acid with iodine and a base can lead to the formation of indolizine derivatives . Another method involves the radical cyclization of suitable precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions and oxidative coupling approaches are often employed to achieve efficient synthesis on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylindolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indolizine oxides, while reduction can produce indolizine alcohols .
Applications De Recherche Scientifique
3-Phenylindolizine-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and functional materials.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of organic fluorescent molecules and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Phenylindolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Phenylindolizine-1-carboxylic acid include other indolizine derivatives, such as:
- 1-Cyanoindolizines
- 3-Cyanoindolizines
- Indole-3-acetic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 3-position and the carboxylic acid group at the 1-position allows for unique interactions and reactivity compared to other indolizine derivatives .
Propriétés
Formule moléculaire |
C15H11NO2 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
3-phenylindolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-10-14(11-6-2-1-3-7-11)16-9-5-4-8-13(12)16/h1-10H,(H,17,18) |
Clé InChI |
KBTFJAAHCFOQFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C3N2C=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


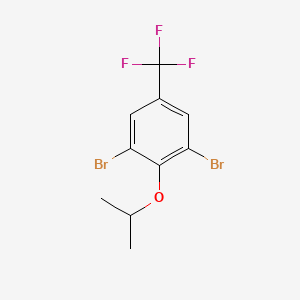
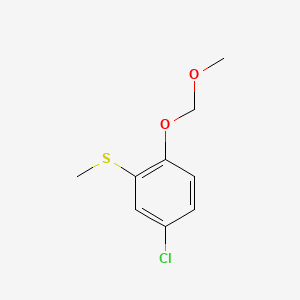

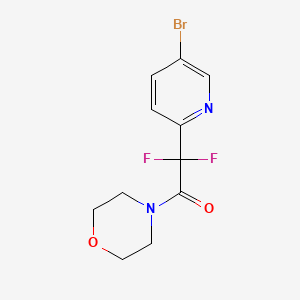
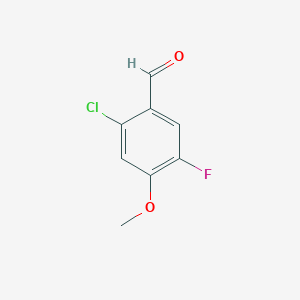

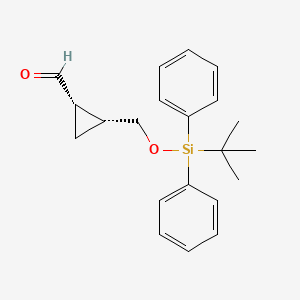

![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)
![2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14029262.png)
![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)
